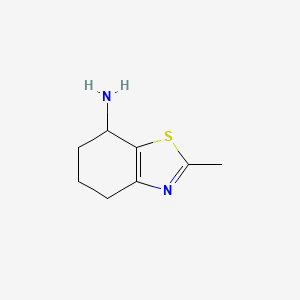![molecular formula C18H13ClN4OS B2631415 3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 946238-62-6](/img/structure/B2631415.png)
3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated. In
Aplicaciones Científicas De Investigación
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives, including the compound 3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, have been synthesized through various processes. For instance, Davoodnia et al. (2008) described the preparation of related pyrimidine derivatives through heterocyclization processes and subsequent nucleophilic displacement and cyclocondensation steps (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008). Moreover, Divate and Dhongade-Desai (2014) synthesized a series of triazolo[4,3-a]pyrimidine derivatives with potential biological activities, utilizing a microwave-assisted protocol (Divate & Dhongade-Desai, 2014).
Structural and Mechanistic Insights
Astakhov et al. (2014) conducted a study on the condensation reactions of triazolo[4,3-a]pyrimidines, providing insights into the reaction mechanisms and pathways, supported by quantum-chemical calculations (Astakhov, Zubatyuk, Abagyan, & Chernyshev, 2014). Additionally, Lashmanova et al. (2019) discussed the structural rearrangement of related compounds, offering detailed insights into the transition cage structure involved in these processes (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).
Applications in Antimicrobial Studies
Antimicrobial Potential
Several studies have explored the antimicrobial properties of pyrimidine derivatives. Gomha et al. (2018) synthesized novel triazolo[4,3-a]pyrimidines, which showed mild antimicrobial activities, highlighting the potential application of these compounds in combating microbial infections (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018). In a similar vein, Abu‐Hashem and Gouda (2017) synthesized novel quinoline and chromene derivatives bearing triazolopyrimidine moiety, demonstrating promising antimicrobial activities (Abu‐Hashem & Gouda, 2017).
Safety And Hazards
As with all chemicals, the safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without specific information, it’s important to handle this compound using standard laboratory safety procedures.
Direcciones Futuras
The future research directions for such compounds could involve further exploration of their biological activities, modifications to improve their potency, and investigations into their mechanisms of action.
Please note that this is a general analysis based on the classes of compounds that “3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” belongs to. For a comprehensive analysis of this specific compound, more specific literature would be needed.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c19-14-8-6-12(7-9-14)11-25-18-22-21-17-20-16(24)10-15(23(17)18)13-4-2-1-3-5-13/h1-10H,11H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYVHXOYJBKVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

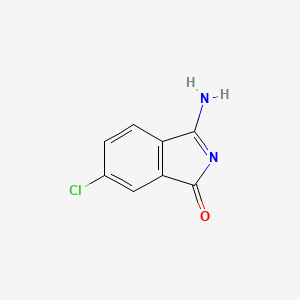
![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2631333.png)
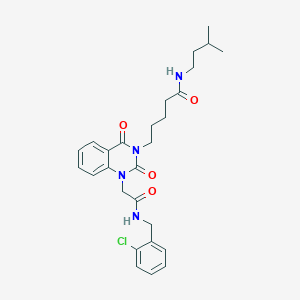
![N-(1-cyanocyclobutyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2631336.png)
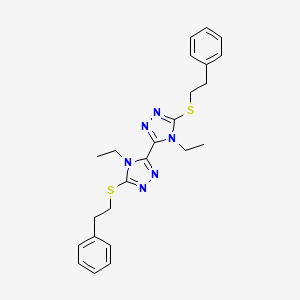
![3-(2-bromophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2631342.png)
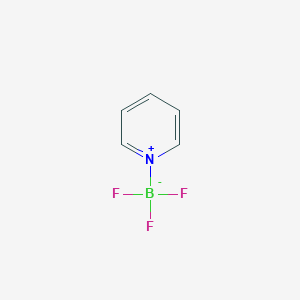
![(E)-3-[4-(Dimethylamino)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B2631344.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide](/img/structure/B2631345.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2631346.png)
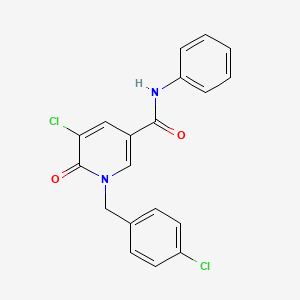
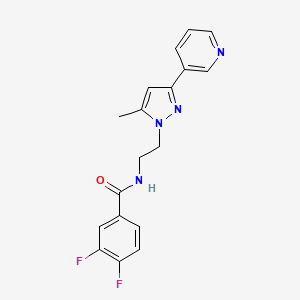
![[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]amine hydrochloride](/img/structure/B2631350.png)
